5-CF3 vs. 6-CF3 Regioisomer: Divergent Synthetic Utility and Inventory Availability
When selecting between the 5-CF3 (CAS 1135283-53-2) and 6-CF3 (CAS 1190320-89-8) regioisomers, the 5-CF3 variant is the demonstrated synthetic precursor in published FGFR inhibitor syntheses using 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material, achieving 45–60% yields in subsequent derivatization steps [1]. In contrast, the 6-CF3 isomer lacks comparable peer-reviewed synthetic validation in FGFR inhibitor campaigns. Procurement-relevant differentiation extends to commercial availability: the 5-CF3 compound is stocked at multiple suppliers with immediate shipping options , whereas the 6-CF3 isomer shows limited and inconsistent vendor stocking .
| Evidence Dimension | Literature-validated synthetic utility and commercial inventory status |
|---|---|
| Target Compound Data | 5-CF3 isomer (1135283-53-2): Demonstrated starting material in FGFR inhibitor synthesis with 45–60% derivatization yields; stocked at AKSci, Aladdin, Sigma-Aldrich [1] |
| Comparator Or Baseline | 6-CF3 isomer (1190320-89-8): No peer-reviewed synthetic utility in FGFR campaigns; limited commercial availability |
| Quantified Difference | Synthetic yield for target compound-derived FGFR inhibitors: 45–60% across 3a–3k series; comparator lacks validated synthetic precedent |
| Conditions | Reaction sequence from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine to compounds 3a–3k via carbaldehyde intermediate [1] |
Why This Matters
Selection of the literature-validated 5-CF3 regioisomer reduces synthesis optimization time and ensures reproducible access to FGFR-targeting derivatives, directly impacting project timelines and procurement efficiency.
- [1] Su X, Liu Z, Yue L, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11:20651-20661. View Source
